Chiral Auxiliary Synthesis Yield Advantage
In a head-to-head comparison of a novel stereoselective synthetic route, enantiopure (SS)-4-fluorobenzenesulfinamide (SS)-3d was produced with a higher overall yield than its unsubstituted, methyl-, and chloro- analogs [1]. This demonstrates a quantifiable advantage in material efficiency for the preparation of this specific chiral auxiliary [1].
| Evidence Dimension | Overall Yield for Four-Step Synthesis of Enantiopure (SS)-Arylsulfinamide |
|---|---|
| Target Compound Data | 26.7% overall yield |
| Comparator Or Baseline | (SS)-benzenesulfinamide (23.3%), (SS)-p-toluenesulfinamide (24.7%), and (SS)-p-chlorobenzenesulfinamide (22.0%) |
| Quantified Difference | Absolute yield increase of 2.0% to 4.7% (or a relative yield improvement of ~8% to 21%) compared to the other three in-class compounds. |
| Conditions | Four-step synthesis starting from corresponding arylsulfinic acid sodium salts. |
Why This Matters
This higher overall yield directly translates to a lower cost per unit mass for the end-user, especially in multi-step synthetic sequences where auxiliary recovery is often impractical.
- [1] Practical and highly stereoselective method for the preparation of several chiral arylsulfinamides and arylsulfinates based on the spontaneous crystallization of diastereomerically pure N-benzyl-N-(1-phenylethyl)-arylsulfinamides. Tetrahedron: Asymmetry, 2011, 22(4), 387-393. View Source
